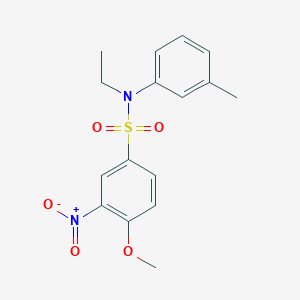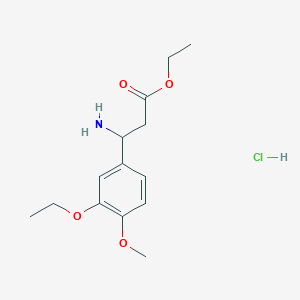![molecular formula C14H12Cl2N2O2S B4083141 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B4083141.png)
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide
描述
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide, also known as CCMS, is a chemical compound that has gained significant attention in the field of scientific research. CCMS is commonly used as a tool compound to study protein-protein interactions and has shown promising results in various studies.
作用机制
The mechanism of action of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide involves the inhibition of protein-protein interactions. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide binds to the interface of the protein-protein interaction site, thereby preventing the interaction between the two proteins. This leads to the disruption of the protein complex and the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the interaction between Bcl-2 and Bak, which is a key regulator of apoptosis. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has also been shown to inhibit the growth of cancer cells by inhibiting the interaction between p53 and MDM2, which leads to the stabilization of p53 and the induction of cell cycle arrest and apoptosis.
实验室实验的优点和局限性
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high binding affinity for protein-protein interactions, which makes it an effective tool compound for studying these interactions. However, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. Additionally, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has a relatively short half-life, which can limit its effectiveness in in vivo studies.
未来方向
There are several future directions for the use of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide in scientific research. One potential direction is the development of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide derivatives with improved pharmacokinetic properties, such as increased half-life and decreased toxicity. Another potential direction is the use of 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide in combination with other compounds to enhance its efficacy. Additionally, 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide could be used to study the interaction between other protein-protein interactions, which could lead to the discovery of new therapeutic targets.
科学研究应用
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has been widely used as a tool compound to study protein-protein interactions. It has been shown to inhibit the binding of various protein-protein interactions such as the interaction between p53 and MDM2, and the interaction between Bcl-2 and Bak. 4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide has also been used to study the interaction between the tumor suppressor protein p53 and the E3 ubiquitin ligase MDM2, which is a potential target for cancer therapy.
属性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N'-methylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2S/c1-17-14(10-2-4-11(15)5-3-10)18-21(19,20)13-8-6-12(16)7-9-13/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLLYLBIWKSOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(4-chlorophenyl)sulfonyl]-N-methylbenzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4083058.png)
![2,4-dichloro-N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4083067.png)
![N-[2-(1-azepanyl)ethyl]-N-methyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4083079.png)
![4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083081.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4-chlorobenzamide](/img/structure/B4083083.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]piperidine](/img/structure/B4083088.png)
![4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4083099.png)

![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083113.png)
![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4083115.png)
![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083119.png)

![N-{2-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B4083136.png)
